2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. Known for its unique chemical structure, it combines elements of thieno[3,2-d]pyrimidine with a dihydroisoquinoline moiety, making it of particular interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves a multi-step process. Starting with thieno[3,2-d]pyrimidine, which is subjected to conditions that facilitate the addition of the 2-methylphenyl and 3,4-dihydroisoquinolin-2(1H)-yl groups. Key reagents might include organometallics and heterocyclic intermediates, and reactions are often carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and efficiency. Using batch or continuous-flow reactors, the process often employs catalysts to enhance reaction rates. Solvents like dichloromethane or tetrahydrofuran may be used, and conditions are controlled to maintain high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo various redox reactions, influenced by the functional groups present.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the aromatic nature of the thieno[3,2-d]pyrimidine core.
Cyclization: Potential for intramolecular cyclization leading to complex polycyclic structures.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: Reaction products vary widely depending on the specific conditions and reagents, often leading to derivatives with modified pharmacological properties.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Biology: Research into its interaction with biological molecules helps understand its potential as a therapeutic agent. Medicine: Industry:
Mechanism of Action
The compound's effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core may interact with nucleotide-binding sites, influencing cellular pathways. Detailed mechanistic studies often reveal how it modulates activity at the molecular level, affecting processes like cell division or signal transduction.
Comparison with Similar Compounds
Compared to other thieno[3,2-d]pyrimidine derivatives, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one stands out due to its combined structural features. Similar compounds include:
2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one
7-phenylthieno[3,2-d]pyrimidin-4(3H)-one: These compounds share core structural motifs but differ in side chains or ring structures, affecting their reactivity and biological activity.
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Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(2-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-14-6-2-5-9-17(14)18-13-27-20-19(18)23-22(24-21(20)26)25-11-10-15-7-3-4-8-16(15)12-25/h2-9,13H,10-12H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQARGFMURLOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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